molecular formula C13H23NO6 B14048249 (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

Cat. No.: B14048249
M. Wt: 289.32 g/mol
InChI Key: YPOPDWLICAWSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bis-tert-butoxycarbonylmethylamino)acetic acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bis-tert-butoxycarbonylmethylamino)acetic acid typically involves the reaction of tert-butyl chloroformate with amino acids or amines in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the Boc-protected amino acid .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (Bis-tert-butoxycarbonylmethylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(Bis-tert-butoxycarbonylmethylamino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Bis-tert-butoxycarbonylmethylamino)acetic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: (Bis-tert-butoxycarbonylmethylamino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic reactions. This dual protection is particularly useful in complex peptide synthesis where multiple amino groups need to be protected .

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16)

InChI Key

YPOPDWLICAWSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O

Origin of Product

United States

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